molecular formula C21H21BO3 B3024362 Tribenzyl borate CAS No. 2467-18-7

Tribenzyl borate

Cat. No. B3024362
Key on ui cas rn: 2467-18-7
M. Wt: 332.2 g/mol
InChI Key: IJJNTMLAAKKCML-UHFFFAOYSA-N
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Patent
US05182325

Procedure details

A mixture of 186g of boric acid and 990g of benzyl alcohol was heated at 70° C. During the reaction 180ml of a water/benzyl alcohol azeotrope were distilled over. The residue was distilled under a pressure of 0.5-10mm Hg and in this manner 950g of the title compound were obtained as a clear liquid.
[Compound]
Name
186g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
990g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
water benzyl alcohol
Quantity
180 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[B:1]([OH:4])([OH:3])[OH:2].[CH2:5](O)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>O.C(O)C1C=CC=CC=1>[B:1]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)([O:3][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[O:2][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:2.3|

Inputs

Step One
Name
186g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O
Name
990g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Two
Name
water benzyl alcohol
Quantity
180 mL
Type
solvent
Smiles
O.C(C1=CC=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
were distilled over
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under a pressure of 0.5-10mm Hg and in this manner 950g of the title compound
CUSTOM
Type
CUSTOM
Details
were obtained as a clear liquid

Outcomes

Product
Name
Type
Smiles
B(OCC1=CC=CC=C1)(OCC1=CC=CC=C1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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